molecular formula C20H18N4O3S B2632437 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1235082-18-4

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2632437
CAS No.: 1235082-18-4
M. Wt: 394.45
InChI Key: HUGYDEQIIQXHPA-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a hybrid structure incorporating imidazole, phenylacetamide, and nitrophenyl pharmacophores, which are known to be privileged scaffolds in the development of biologically active molecules. The presence of these groups suggests potential for a wide range of investigative applications, including use as a key intermediate in organic synthesis or as a candidate for high-throughput screening against various biological targets. Researchers can explore its mechanism of action in areas such as enzyme inhibition or cellular pathway modulation. The allyl and thioether substituents provide potential sites for further chemical modification, making it a versatile building block for generating compound libraries. This product is intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-2-11-23-18(15-7-6-10-17(12-15)24(26)27)13-21-20(23)28-14-19(25)22-16-8-4-3-5-9-16/h2-10,12-13H,1,11,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGYDEQIIQXHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the allyl and nitrophenyl groups. The final step involves the thiolation and acylation to form the desired compound. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several analogs, differing primarily in substituents on the imidazole ring and the phenylacetamide moiety. Key comparisons include:

Compound Name Imidazole Substituents Phenylacetamide Substituents Key Structural Differences Reference
Target Compound 1-Allyl, 5-(3-nitrophenyl) N-Phenyl Allyl group; 3-nitro position
2-((4-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (20) 4-(4-Bromophenyl) N-Phenyl Bromine (electron-withdrawing) vs. nitro; no allyl group
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole core 2,4-Dinitrophenyl Benzimidazole vs. imidazole; dual nitro groups
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9f) Benzodiazolyl-phenoxymethyl-triazole 3-Methoxyphenyl-thiazole Triazole-thiazole hybrid vs. simple imidazole
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) Naphthyloxy-triazole 3-Nitrophenyl Triazole-naphthyloxy vs. imidazole-allyl

Electronic and Steric Effects

  • Nitro Group : The 3-nitro substituent induces strong electron-withdrawing effects, polarizing the imidazole ring and enhancing electrophilic reactivity. This contrasts with 4-bromo (compound 20 ) or methoxy (compound 9f ) groups.

Biological Activity

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a thioamide compound notable for its imidazole ring and phenylacetamide moiety, which render it a subject of interest in medicinal chemistry. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S with a molecular weight of approximately 394.4 g/mol. Its structural features include:

  • Imidazole Ring : Contributes to biological activity through interactions with enzymes and receptors.
  • Nitrophenyl Group : Enhances binding affinity due to π-π interactions.
  • Thioether Group : Increases stability and solubility in biological systems.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, altering cellular signaling pathways.

These mechanisms are crucial for its potential applications in pharmacology.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

Antimicrobial Properties

Studies have shown that imidazole derivatives possess significant antimicrobial activity. For instance, related compounds have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundActivity TypeTested StrainsResult
2-Aminoimidazole DerivativesAntibacterialE. coli, S. aureusEffective
Thioamide DerivativesAntifungalCandida albicansEffective

Analgesic Activity

Research into related acetamide derivatives has demonstrated analgesic properties. For example, a study utilized the Eddy hot plate method to evaluate analgesic effects in rats, revealing that certain derivatives exhibited greater efficacy than conventional analgesics like Diclofenac .

Case Studies

  • Antimicrobial Screening : A series of thioamide derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain modifications to the imidazole ring enhanced antibacterial properties against common pathogens .
  • Analgesic Efficacy : In a controlled study using the Eddy hot plate method, specific acetamide derivatives showed promising analgesic effects comparable to established drugs . The structure-function relationship was analyzed to determine which modifications yielded the highest potency.

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